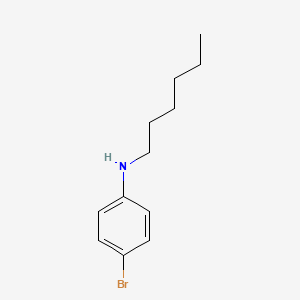

4-bromo-N-hexylaniline

Description

Contextualization of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental components in the toolbox of organic chemists. wikipedia.org As one of the simplest aromatic amines, aniline's structure, consisting of a phenyl group attached to an amino group, makes it a crucial starting material for a vast range of chemical products. wikipedia.org The amino group is highly reactive towards electrophilic substitution, which makes the benzene (B151609) ring more susceptible to reactions at the ortho and para positions. allen.invedantu.com

In advanced organic synthesis, this high reactivity is both a benefit and a challenge. While it allows for the ready introduction of various functional groups, it can also lead to over-reactivity and the formation of multiple substitution products. allen.in For instance, the direct bromination of aniline typically results in the formation of 2,4,6-tribromoaniline. vedantu.com To achieve more controlled and selective reactions, chemists often employ protecting group strategies, such as acetylation of the amino group, before carrying out further transformations. wikipedia.orgallen.in Aniline derivatives are key intermediates in the production of dyes, polymers like polyurethanes, and a variety of fine chemicals. ketonepharma.comwikipedia.org

Significance of Brominated Anilines in Chemical Transformations

Brominated anilines are a particularly important subclass of aniline derivatives due to the versatile reactivity of the bromine substituent. The presence of a bromine atom on the aniline ring provides a handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. ccspublishing.org.cn These reactions, including the Suzuki, Heck, and Stille couplings, are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental steps in the synthesis of complex organic molecules. ccspublishing.org.cn

The bromine atom can be readily replaced by various other functional groups, making brominated anilines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. ketonepharma.comccspublishing.org.cn For example, they are used as precursors for herbicides, fungicides, and insecticides, where the bromine atom can enhance the biological activity and stability of the final product. ketonepharma.com Additionally, brominated anilines are utilized in the production of dyes and pigments, with the bromine atom influencing the color and fastness properties of these materials. ketonepharma.com The synthesis of brominated anilines itself is a significant area of research, with a focus on developing selective and environmentally friendly bromination methods to avoid the formation of polybrominated products and the use of hazardous reagents like liquid bromine. ccspublishing.org.cn

Structural Rationale and Research Importance of 4-Bromo-N-hexylaniline within Substituted Anilines

This compound is a substituted aniline that combines the key features of both N-alkylation and aromatic bromination. The hexyl group attached to the nitrogen atom imparts increased hydrophobicity and can influence the molecule's physical properties, such as solubility and melting point. This alkyl chain can also play a role in the self-assembly and molecular packing of materials derived from this compound. pubcompare.ai

The bromine atom at the para-position of the aniline ring is a crucial functional group for further synthetic modifications. Its position is sterically accessible and electronically activated for a variety of cross-coupling reactions. This makes this compound a valuable intermediate in the construction of more complex molecular architectures. For instance, it has been used in the synthesis of polymers with potential applications in organic electronics. acs.org The combination of the N-hexyl group and the p-bromo substituent allows for the fine-tuning of the electronic and material properties of the resulting compounds, making this compound a subject of interest in materials science and advanced organic synthesis.

Chemical Properties and Research Data

The following tables provide a summary of the key chemical properties and research data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BrN |

| Molecular Weight | 256.18 g/mol aablocks.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

|---|

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.88-0.92 (3H, m), 1.26-1.43 (6H, m), 1.55-1.65 (2H, m), 3.06 (2H, t, J = 7.2 Hz), 3.63 (1H, s, NH), 6.47 (2H, d, J = 9.0 Hz), 7.22 (2H, d, J = 9.0 Hz) wiley-vch.de |

Synthesis and Reactions

The synthesis of this compound can be approached through several synthetic routes. One common method involves the N-alkylation of 4-bromoaniline (B143363) with a hexyl halide. Alternatively, the bromination of N-hexylaniline can be performed. However, controlling the selectivity of the bromination to favor the para-isomer is crucial and often requires specific reaction conditions to avoid the formation of polybrominated byproducts. google.com

Key Research Findings:

Buchwald-Hartwig Polyaminations: this compound has been utilized as a monomer in Buchwald-Hartwig polyamination reactions to synthesize polymers with phthalein moieties. These polymers exhibit interesting thermal properties, with a glass transition temperature (Tg) influenced by the nature of the amine linker. The polymer incorporating 4-hexylaniline (B1328933) showed a lower Tg compared to those with more rigid amine linkers. acs.org

Liquid Crystal Synthesis: N-alkylanilines, including N-hexylaniline, are precursors in the synthesis of Schiff base ligands that can form metal complexes with liquid crystalline properties. researchgate.net The length of the alkyl chain, such as the hexyl group, can significantly influence the mesomorphic properties of these materials. researchgate.net

Intermediate in BN-Heteroarene Synthesis: In the synthesis of advanced materials like 1,4-azaborines, which are of interest for their potential in organic electronics, derivatives of N-hexylaniline have been used as precursors. For example, 2,4-dibromo-N-(2,4-dibromophenyl)-N-hexylaniline serves as an intermediate in the construction of these complex heterocyclic systems. d-nb.infonih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-hexylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMPJDXEPCOGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Bromo N Hexylaniline

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures from simple precursors. The presence of the bromo substituent on the aniline (B41778) ring makes 4-bromo-N-hexylaniline an ideal candidate for such transformations, enabling the formation of diverse molecular scaffolds. The C-Br bond on the aryl moiety is a key reactive site, susceptible to oxidative addition to a Palladium(0) center, initiating the catalytic cycle.

Formation of Biaryl Amines via C–N Cross-Coupling

The palladium-catalyzed C–N cross-coupling reaction, often referred to as the Buchwald-Hartwig amination, is a powerful method for synthesizing arylamines. In this context, this compound can serve as the aryl halide component, reacting with a variety of primary or secondary amines to form more complex tri-substituted amine products. The reaction typically employs a palladium catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base. The choice of ligand is critical for the reaction's success. For instance, ligands like Xantphos have been shown to be effective in promoting C-N bond formation in high yields. beilstein-journals.org The base, commonly a carbonate like cesium carbonate (Cs₂CO₃) or a phosphate, is essential for deprotonating the amine nucleophile and facilitating the final reductive elimination step.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Cross-Coupling

| Component | Example | Role in Reaction | Source |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of the active Pd(0) catalyst | beilstein-journals.org |

| Ligand | Xantphos | Stabilizes the palladium center and facilitates catalytic steps | beilstein-journals.org |

| Base | Cs₂CO₃ or K₂CO₃ | Activates the amine nucleophile | beilstein-journals.org |

| Solvent | Dioxane | Provides a suitable medium for the reaction | beilstein-journals.org |

| Aryl Halide | This compound | Electrophilic partner providing the aryl group | |

| Amine | Primary or Secondary Amines | Nucleophilic partner providing the amino group | beilstein-journals.org |

Intermolecular C–N Coupling with Aryl Halides

The intermolecular C–N coupling of this compound with other aryl halides represents a significant challenge due to the potential for self-coupling and other side reactions. The primary challenge in such transformations is achieving selectivity, especially when coupling with primary amines, to avoid the formation of undesired tertiary anilines through diarylation. acs.org The development of highly specialized ligand systems is crucial to control the reactivity and ensure the desired product is formed. acs.org Beyond traditional palladium catalysis, novel methods for C–N bond formation are continuously being developed. For example, light-promoted, nickel-catalyzed coupling reactions between aryl halides and nitroarenes have emerged as a step-economic alternative to the classical Buchwald-Hartwig amination. nih.govresearchgate.net This highlights the ongoing innovation in the field of C–N coupling chemistry.

Intramolecular C–N Coupling for Heterocycle Synthesis

While intermolecular couplings are common, intramolecular C–N cross-coupling reactions are a powerful strategy for the synthesis of nitrogen-containing heterocycles. acs.org Although this compound itself is not structured for a direct intramolecular cyclization, its core structure is relevant. If the N-hexyl group were replaced by a chain containing another nucleophilic moiety (like a primary amine or amide), the resulting molecule could undergo an intramolecular palladium-catalyzed reaction. In such a scenario, the palladium catalyst would insert into the C-Br bond, and the tethered nitrogen nucleophile would then attack the palladium-bound aryl ring, leading to the formation of a new heterocyclic ring system after reductive elimination. This approach is widely used to construct biologically important nitrogen-based heterocycles. acs.org

Role of Ligand Design in Catalytic Efficiency and Selectivity

The design and selection of ancillary ligands are paramount in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. researchgate.net Ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the steric and electronic properties of the metal center. researchgate.net This modulation affects the rates of oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination. For C–N coupling reactions involving substrates like this compound, the judicious choice of a supporting ligand is key to achieving high selectivity and preventing unwanted side reactions, such as the double arylation of primary amines. acs.org The development of bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines, has been instrumental in expanding the scope and reliability of these transformations. acs.org The unique effectiveness of specific catalyst systems, such as the CataXCium A palladacycle for coupling on related bromoaniline structures, further demonstrates that the ligand framework is a critical parameter for optimization. nih.gov

Ligand Chemistry and Metal Complexation

Beyond its role as a substrate in catalysis, the structural motif of this compound can be incorporated into the design of new ligands. By modifying the aniline nitrogen, the molecule can be transformed into a building block for multidentate ligands capable of coordinating to various transition metals.

Derivatization for Iminophosphine Ligands in Platinum Complexes

The aniline functional group in derivatives of this compound is a versatile handle for ligand synthesis. Specifically, the closely related compound 4-hexylaniline (B1328933) has been used to prepare iminophosphine ligands. These are typically synthesized through a condensation reaction between the primary amine of the aniline derivative and an aldehyde-functionalized phosphine, such as 2-(diphenylphosphino)benzaldehyde. scholaris.ca

This reaction yields a P,N-bidentate iminophosphine ligand, which can chelate to a metal center. These ligands have been used to synthesize platinum(II) complexes by reacting them with a suitable platinum precursor. scholaris.ca X-ray diffraction studies on a platinum complex derived from 4-hexylaniline confirmed that the iminophosphine ligand coordinates to the platinum center in a ĸ²-P,N bidentate fashion, resulting in a nearly perfect square planar geometry. scholaris.ca This demonstrates how the N-alkylaniline scaffold can be used to create well-defined coordination complexes with specific geometries.

Table 2: Crystallographic Data for Platinum(II) Complex with 4-Hexylaniline-Derived Iminophosphine Ligand

| Parameter | Value | Description | Source |

| Formula | C₄₁H₄₀Cl₂NPPt | Molecular formula of the complex | scholaris.ca |

| Coordination Geometry | Square Planar | Geometry around the Platinum(II) center | scholaris.ca |

| Ligand Coordination | ĸ²-P,N bidentate | The ligand binds through both Phosphorus and Nitrogen atoms | scholaris.ca |

| τ₄ value | 0.020 | An index indicating a geometry very close to ideal square planar | scholaris.ca |

Schiff Base Condensation Reactions for Metallomesogens

The primary amine functionality of this compound serves as a key reactive site for condensation reactions with aldehydes to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration, to yield a molecule containing a characteristic azomethine (-C=N-) group. Schiff bases derived from bromo-anilines are significant ligands in coordination chemistry. nanobioletters.comresearchgate.net The synthesis of (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline, for example, is achieved through the direct condensation of 4-bromoaniline (B143363) with 2,3-dimethoxybenzaldehyde. nih.gov

Coordination Behavior with Transition Metal Centers

Schiff bases derived from substituted anilines, such as 4-bromoaniline, are effective chelating agents for a variety of transition metal ions. researchgate.netnih.gov The coordination typically occurs through the nitrogen atom of the azomethine group, which acts as a Lewis base, donating a lone pair of electrons to the metal center. nanobioletters.cominternationaljournalcorner.com

Studies on analogous systems provide insight into the expected coordination behavior. For instance, a Schiff base ligand derived from 4-bromoaniline and pyridine-2-carbaldehyde forms a well-defined complex with Nickel(II). researchgate.net In this complex, the ligand chelates to the nickel center, enforcing a specific geometry. The resulting complex, [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)], exhibits a pseudo-octahedral coordination geometry around the Ni(II) atom. researchgate.net Research on other bromo-aniline Schiff bases has demonstrated coordination with a range of transition metals, leading to complexes with diverse geometries and electronic properties. nih.govinternationaljournalcorner.com

The coordination of these ligands with metal ions can be investigated using various spectral techniques. In the infrared (IR) spectrum, a key indicator of coordination is the shift of the C=N stretching vibration to a lower frequency upon complexation, which confirms the involvement of the azomethine nitrogen in bonding to the metal. internationaljournalcorner.com

Below is a table summarizing the coordination of transition metals with Schiff bases derived from bromo-anilines, based on findings from related compounds.

| Metal Ion | Ligand Type | Resulting Geometry |

| Nickel(II) | Bidentate Schiff Base | Pseudo-octahedral |

| Copper(II) | Bidentate Schiff Base | Tetrahedral |

| Cobalt(II) | Bidentate Schiff Base | Tetrahedral / Octahedral |

| Manganese(II) | Bidentate Schiff Base | Tetrahedral / Octahedral |

| Iron(III) | Bidentate Schiff Base | Octahedral |

| Chromium(III) | Bidentate Schiff Base | Octahedral |

This table is based on data from analogous Schiff base complexes. nih.govinternationaljournalcorner.comresearchgate.net

Cyclization and Rearrangement Reactions

The aromatic ring and the N-hexyl group of this compound provide multiple sites for advanced chemical transformations, including catalyzed cyclization and tandem reactions to build complex heterocyclic architectures.

Platinum(II)-Catalyzed Aromatic C–H Activation and Heterocyclization Pathways

Platinum(II) complexes are known catalysts for the activation of carbon-hydrogen (C–H) bonds, a powerful strategy for constructing complex molecules. nih.govrsc.org This approach allows for the direct functionalization of otherwise unreactive C–H bonds. In the context of arylamines, a coordinating activation strategy can be employed where the amine functionality directs the platinum catalyst to a specific C–H bond, typically at the ortho-position of the aromatic ring. rsc.org

While direct studies on this compound are limited, established reactivity patterns suggest a plausible pathway for heterocyclization. For example, PtCl₂ has been shown to catalyze the intramolecular cyclization of o-substituted aryl alkynes through the activation of an sp³ C–H bond, leading to substituted indene derivatives. nih.gov A similar strategy could be envisioned for a suitably functionalized derivative of this compound, where the platinum catalyst activates a C–H bond on the N-hexyl group or the aromatic ring, followed by an intramolecular reaction to form a new heterocyclic ring system.

Tandem Processes for Tricyclic Aza-Heterocycle Formation

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are instrumental in the rapid assembly of complex molecular scaffolds, such as tricyclic aza-heterocycles (three-ring structures containing at least one nitrogen atom). mdpi.com

Supramolecular Assembly and Interaction Studies

The structure of this compound, combining polar and nonpolar segments, makes it an interesting candidate for studies in supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Role in Self-Assembly of Amphiphilic Systems

The this compound molecule is inherently amphiphilic. It possesses a hydrophilic (water-attracting) head, composed of the bromo-aniline group, and a hydrophobic (water-repelling) tail, the n-hexyl chain. This dual nature is the primary driver for self-assembly in solution. nih.gov

In polar solvents such as water, amphiphilic molecules tend to aggregate to minimize the unfavorable contact between their hydrophobic tails and the solvent. This can lead to the formation of various supramolecular structures, such as micelles, where the hexyl tails form a core shielded from the water by the polar aniline heads. In nonpolar solvents, the opposite arrangement, known as a reverse micelle, can occur, with the polar heads clustered in the interior.

The bromine atom on the aromatic ring can also participate in specific non-covalent interactions known as halogen bonding. This type of interaction, where the halogen atom acts as an electrophilic species, can provide directional control in the self-assembly process, potentially leading to more ordered structures like layers or vesicles. Studies on amphiphilic homopolymers containing bromophenyloxy units demonstrate the utility of this moiety in creating self-assembling materials. researchgate.netosti.gov The interplay between hydrophobic interactions, hydrogen bonding involving the N-H group, and potential halogen bonding makes this compound a versatile component for designing structured amphiphilic systems.

Host-Guest Chemistry within Macrocyclic Structures

Extensive literature searches did not yield specific research findings on the host-guest chemistry of this compound within macrocyclic structures. While the field of supramolecular chemistry extensively studies the encapsulation of guest molecules by macrocyclic hosts such as cyclodextrins, cucurbiturils, and calixarenes, no dedicated studies involving this compound as the guest molecule could be identified.

The principles of host-guest chemistry involve non-covalent interactions, such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions, which drive the formation of inclusion complexes. The compatibility between the size, shape, and chemical properties of the host's cavity and the guest molecule is crucial for stable complex formation.

Although no direct data exists for this compound, it is plausible to hypothesize that its structural features—a hydrophobic hexyl chain and an aromatic ring—could allow it to interact with various macrocyclic hosts. For instance, the hydrophobic hexyl group could be encapsulated within the nonpolar cavity of a cyclodextrin, while the bromoaniline moiety could engage in other secondary interactions.

However, without experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or X-ray crystallography for this specific compound, any discussion on its binding affinities, complex stoichiometry, or the specific nature of its interactions with macrocycles would be purely speculative.

Therefore, this section remains open for future research to explore and elucidate the potential supramolecular interactions of this compound.

Computational and Theoretical Investigations of 4 Bromo N Hexylaniline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 4-bromo-N-hexylaniline. DFT calculations allow for the prediction of a wide range of molecular properties by solving the Schrödinger equation in an approximate manner, using the electron density as the fundamental variable.

Elucidation of Geometric and Electronic Structures

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The resulting geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure.

For aniline (B41778) derivatives, the geometry around the nitrogen atom and the orientation of the substituent groups are of particular interest. In a study on halosubstituted anilines, it was found that the amino group typically adopts a near-planar pyramidal form. epfl.ch The electronic properties of a molecule, including the distribution of charge and the dipole moment, are also readily obtained from DFT calculations. In a theoretical study of 4-bromoanilinium perchlorate (B79767), the calculated dipole moment was found to be 13.5028 D, indicating a significant separation of charge within the molecule. mdpi.com

Below is a table of representative calculated geometric parameters for a related compound, 4-bromoanilinium perchlorate, which provides an indication of the expected values for the aniline core of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.46 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C-N-H | 109.5° |

| Dihedral Angle | C-C-N-H | 180° |

Note: The data in this table is based on calculations for 4-bromoanilinium perchlorate and is intended to be illustrative for the 4-bromoaniline (B143363) core.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and its ability to absorb light. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. samipubco.com

In a computational study of 4-bromoanilinium perchlorate, the HOMO and LUMO energies were calculated to be -7.273 eV and -3.169 eV, respectively, resulting in a HOMO-LUMO gap of 4.104 eV. mdpi.com For this compound, the presence of the electron-donating hexyl group attached to the nitrogen is expected to raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted 4-bromoaniline.

The following table summarizes the calculated frontier molecular orbital energies for 4-bromoanilinium perchlorate.

| Orbital | Energy (eV) |

| HOMO | -7.273 |

| LUMO | -3.169 |

| HOMO-LUMO Gap | 4.104 |

Note: This data is for 4-bromoanilinium perchlorate and serves as an illustrative example.

Prediction of Spectroscopic Properties and Optoelectronic Behavior

DFT calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of the molecule, a theoretical infrared and Raman spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure.

The optoelectronic behavior of a molecule, which governs its interaction with light and its potential use in electronic devices, is closely linked to its electronic structure and frontier molecular orbitals. The HOMO-LUMO gap, for instance, provides a first approximation of the energy required for electronic excitation. Theoretical studies on halogenated anilines have shown that the nature and position of the halogen substituent can significantly influence the photophysical properties. researchgate.net The introduction of different substituents can tune the HOMO-LUMO gap, thereby altering the absorption and emission characteristics of the molecule. This makes DFT a valuable tool for designing molecules with specific optoelectronic properties.

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energy barriers that separate them. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Theoretical Energy Barriers for Key Transition States

The formation of this compound is typically achieved through a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (4-bromoaniline) with an amine (hexylamine). DFT calculations can be used to model the catalytic cycle of this reaction and determine the energy barriers for each elementary step, such as oxidative addition, amine coordination, deprotonation, and reductive elimination. The step with the highest energy barrier is the rate-determining step of the reaction.

Analysis of Intermediates in Catalytic Cycles

In a catalytic cycle, several intermediate species are formed as the reaction progresses. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism. Computational studies can provide detailed information about the geometry and electronic structure of these transient species, which are often difficult to isolate and study experimentally.

For the Buchwald-Hartwig amination, key intermediates include the initial palladium(0) catalyst, the oxidative addition product (a palladium(II) species), the palladium-amido complex formed after deprotonation of the amine, and the final palladium(0) species that is regenerated after reductive elimination of the product. DFT calculations can model these intermediates, providing insights into their stability and reactivity, and how they are influenced by the surrounding ligands and solvent molecules. For instance, in palladium-catalyzed amination reactions, the formation of palladium(I) dimers has been observed and studied computationally as a potential intermediate or off-cycle species. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to predicting and controlling the physical properties of crystalline materials. For derivatives of this compound, techniques such as Hirshfeld surface analysis are invaluable for a detailed examination of the crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For instance, in the crystal structure of 4-bromoanilinium nitrate (B79036), a significant portion of the intermolecular interactions are O···H/H···O contacts, accounting for 51.4% of the Hirshfeld surface. nih.gov This indicates the prominent role of hydrogen bonding in the crystal packing. Other notable interactions include H···H (15.5%), H···Br/Br···H (10.3%), and C···H/H···C (9.2%) contacts. nih.gov The presence of red spots on the dnorm mapped Hirshfeld surface visually confirms the locations of strong hydrogen bonding interactions. nih.gov

While specific data for this compound is not available, it can be inferred that the presence of the N-H group would also lead to significant hydrogen bonding. The hexyl group, being nonpolar, would primarily contribute to weaker van der Waals interactions, such as H···H and C···H contacts. The bromine atom is expected to participate in halogen bonding (Br···Br) and other weak interactions (H···Br, O···Br, etc.), as observed in related structures. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts for 4-bromoanilinium nitrate from Hirshfeld Surface Analysis nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

| O···H/H···O | 51.4 |

| H···H | 15.5 |

| H···Br/Br···H | 10.3 |

| C···H/H···C | 9.2 |

| O···Br/Br···O | 4.1 |

| Br···Br | 2.7 |

| N···H/H···N | 1.7 |

| O···O | 1.6 |

| C···C | 1.5 |

| C···O/O···C | 0.8 |

| N···Br/Br···N | 0.4 |

| C···Br/Br···C | 0.4 |

| N···O/O···N | 0.3 |

| N···C/C···N | 0.1 |

The way molecules pack in a crystal lattice significantly influences the macroscopic properties of the material, including its electronic and optical characteristics. The study of molecular packing in derivatives of this compound can provide insights into their potential for use in advanced materials.

In the case of 4-bromo-N-phenylaniline, the crystal structure reveals a "propeller blade" disposition of the aryl rings. researchgate.net The dihedral angle between the benzene (B151609) rings is 52.5 (1)°. researchgate.net The packing is characterized by a network of intermolecular C—H···π and N—H···π interactions, while classical N—H···N hydrogen bonding is absent. researchgate.net

For 4-bromo-N-(4-bromobenzylidene)aniline, two polymorphs have been identified, showcasing different molecular packing arrangements. researchgate.netnih.gov In one form, molecules stack along the b-axis and are linked by C—H···π interactions. researchgate.netnih.gov The interatomic contacts, as studied by Hirshfeld surface analysis, show notable differences between the polymorphs, highlighting the sensitivity of molecular packing to crystallization conditions. researchgate.netnih.gov

The introduction of a flexible hexyl chain in this compound is expected to have a pronounced effect on its molecular packing. The alkyl chain can adopt various conformations, which can lead to different packing motifs. nih.gov In some systems, longer alkyl chains can promote more ordered packing through van der Waals interactions between the chains, potentially leading to lamellar or herringbone structures. nih.gov However, a mismatch between the packing preferences of the aromatic core and the alkyl chains can also lead to less ordered or even amorphous structures. nih.gov The interplay between the hydrogen bonding of the aniline moiety, the potential for π-π stacking of the phenyl rings, and the van der Waals interactions of the hexyl chains will ultimately determine the aggregation phenomena in solid-state this compound.

Dipole Moments and Charge Transfer Characteristics

The electronic properties of this compound, particularly its dipole moment and charge transfer characteristics, are of significant interest for its potential application in optoelectronic devices. These properties are governed by the distribution of electron density within the molecule, which is influenced by the interplay of the electron-donating amino group and the electron-withdrawing bromo substituent.

In this compound, the secondary amine group (-NH-hexyl) acts as an electron donor, while the bromine atom is a weak electron-withdrawing group. This donor-acceptor arrangement suggests the possibility of ICT upon excitation. The extent of this charge transfer would influence the molecule's photophysical properties, such as its fluorescence spectrum and solvatochromism. The polarity of the solvent is known to play a crucial role in stabilizing the charge-separated excited state in ICT compounds. nih.gov

Density Functional Theory (DFT) studies on related molecules like 4-bromo-N,N-dimethylaniline have been used to calculate various quantum chemical parameters, including ionization potential, electron affinity, and electrophilicity, which are all related to the charge transfer capabilities of the molecule. tci-thaijo.org Such calculations also provide information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies and spatial distributions of which are key to understanding charge transfer processes. For this compound, the HOMO is expected to be localized primarily on the aniline moiety (the donor), while the LUMO would have significant contributions from the brominated phenyl ring (the acceptor).

Advanced Applications in Materials Science and Organic Chemistry

Organic Optoelectronic Materials

The demand for novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices, has driven research into new molecular architectures. 4-bromo-N-hexylaniline serves as a key precursor in the synthesis of several classes of these materials, where its electron-donating aniline (B41778) moiety and the potential for functionalization at the bromine position are leveraged to create molecules with specific electronic and photophysical properties.

Precursors for π-Conjugated Macrocycles (e.g., Aza-Boracyclophanes)

π-Conjugated macrocycles are a class of molecules with unique electronic and supramolecular properties. Aza-boracyclophanes, which incorporate both nitrogen (aza) and boron (bora) atoms into a cyclic structure, are of particular interest due to their tunable electronic properties and potential applications in organic electronics.

Recent research has demonstrated the synthesis of novel aza-boracyclophanes where 4-hexylaniline (B1328933) is a key building block. nih.gov In a key synthetic step, 4-hexylaniline undergoes a Buchwald-Hartwig coupling reaction with a dihalogenated arylamine trimer to form π-extended pentamers. nih.gov This reaction highlights the utility of the N-hexyl group in imparting solubility and processability to the resulting macromolecules. The presence of the hexyl chain is crucial for preventing aggregation and ensuring that the final macrocycles are soluble in common organic solvents, which is a critical requirement for their application in device fabrication.

The general synthetic strategy involves the palladium-catalyzed cross-coupling of the N-H bond of 4-hexylaniline with an aryl halide. This compound can be envisioned as a direct precursor in such reactions, where the bromine atom can be used as a handle for further functionalization or for the construction of the macrocyclic framework through different coupling strategies. The electron-donating nature of the N-hexylaniline moiety also plays a crucial role in modulating the electronic properties of the final aza-boracyclophane, influencing its HOMO-LUMO gap and, consequently, its absorption and emission characteristics. nih.gov

Role in Donor-Acceptor Polymer Systems

Donor-acceptor (D-A) polymers are a cornerstone of organic electronics, particularly in the field of organic solar cells. mdpi.com These polymers consist of alternating electron-donating and electron-accepting units along the polymer backbone, which facilitates charge separation and transport. nih.govnih.gov The performance of these materials is highly dependent on the chemical structure of the donor and acceptor moieties.

While direct polymerization of this compound into a D-A copolymer has not been extensively reported, its structural motifs are highly relevant. The N-hexylaniline group is a potent electron donor and can be incorporated into polymer backbones to enhance their hole-transporting properties. The bromo-substituent provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, which are commonly employed in the synthesis of conjugated polymers. nih.gov

The hexyl group attached to the nitrogen atom serves to increase the solubility of the resulting polymers, a critical factor for solution-based processing techniques used in the fabrication of large-area organic electronic devices. By carefully selecting the acceptor co-monomer, the electronic and optical properties of the resulting D-A copolymer can be fine-tuned to optimize its performance in a specific application.

Components in Multiresonant Thermally Activated Delayed Fluorescence (MR-TADF) Materials

Multiresonant thermally activated delayed fluorescence (MR-TADF) materials are a new generation of emitters for OLEDs that can achieve high efficiency and narrow emission spectra. tandfonline.comresearchgate.netrsc.org These molecules are characterized by a rigid, planar structure with multiple resonance pathways that lead to a small energy gap between the singlet and triplet excited states, enabling efficient harvesting of triplet excitons. rsc.org

The design of MR-TADF emitters often involves the use of electron-donating and electron-accepting units integrated into a rigid framework. While there are no specific reports detailing the use of this compound in MR-TADF materials, its derivatives can be considered as potential building blocks. The N-hexylaniline moiety can act as an effective electron-donating group. This donor unit could be attached to a rigid, electron-accepting core to create a molecule with the desired MR-TADF properties.

The bromine atom on the phenyl ring offers a convenient point for chemical modification, allowing for the introduction of other functional groups or for coupling to the core of the MR-TADF molecule. The hexyl chain would again play a crucial role in ensuring good solubility and processability of these relatively large and rigid molecules, which is often a challenge in the development of new MR-TADF emitters. the-innovation.org

Liquid Crystalline Materials and Mesogens

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases are known as mesogens. The molecular architecture of this compound, with its rigid aromatic core and flexible alkyl chain, makes it a suitable precursor for the synthesis of various types of liquid crystalline materials.

Synthesis of Schiff Bases Exhibiting Smectic Phases

Schiff bases, or azomethines, are a well-known class of compounds that often exhibit liquid crystalline behavior. nih.gov They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine linkage contributes to the rigidity and linearity of the molecule, which are important factors for the formation of mesophases. mdpi.com

This compound can be used as the amine component in the synthesis of Schiff base liquid crystals. The presence of the hexyl chain is known to promote the formation of smectic phases, which are more ordered than the nematic phase and are characterized by the molecules being arranged in layers. tandfonline.com The length of the alkyl chain has a significant influence on the type of smectic phase and the transition temperatures. For instance, in homologous series of Schiff bases, longer alkyl chains tend to favor the formation of smectic C phases. tandfonline.com

By reacting this compound with various aromatic aldehydes, a wide range of Schiff base mesogens can be prepared. The bromine atom can further be functionalized to introduce other groups that can influence the liquid crystalline properties, such as by introducing chirality or by increasing the polarity of the molecule. The thermal stability and the range of the liquid crystalline phases can be tailored by carefully designing the molecular structure of the Schiff base. semanticscholar.org

Development of Thermally Stable Metallomesogens

Metallomesogens are metal complexes that exhibit liquid crystalline properties. They combine the properties of liquid crystals with the unique electronic, magnetic, and catalytic properties of metal ions. Schiff base ligands are commonly used in the synthesis of metallomesogens due to their excellent chelating ability.

Schiff bases derived from this compound can be used as ligands to coordinate with various metal ions, such as copper(II), palladium(II), and nickel(II), to form metallomesogens. The resulting metal complexes often exhibit enhanced thermal stability compared to the parent Schiff base ligands. The coordination of the metal ion can also influence the type of mesophase and the transition temperatures.

The design of thermally stable metallomesogens is crucial for their application in areas such as catalysis and materials science, where they may be subjected to high temperatures. The choice of the metal ion and the structure of the Schiff base ligand are key factors in determining the thermal stability of the resulting metallomesogen. The presence of the bromo and hexyl groups in the ligand derived from this compound allows for the fine-tuning of the molecular interactions and packing in the liquid crystalline state, which in turn affects the thermal properties of the material.

Structure-Property Relationships in Alicyclic and Aromatic Mesogens

The incorporation of this compound into the molecular structure of Schiff bases can lead to the formation of liquid crystalline materials, also known as mesogens. The relationship between the molecular structure of these compounds and their liquid crystalline properties is a subject of ongoing research. The presence of the hexyl chain introduces flexibility, while the bromo-substituted aromatic ring provides rigidity and influences intermolecular interactions, both of which are critical for the formation of mesophases.

Schiff bases derived from anilines are known to exhibit liquid crystalline behavior, and the specific substituents on the aniline ring play a significant role in determining the type and temperature range of the mesophases. For instance, studies on analogous systems, such as 4-carboxybenzylidene-4′-hexylaniline, have shown the presence of enantiotropic smectic F, smectic C, and nematic phases. researchgate.net The formation of such phases is attributed to the specific molecular geometry and intermolecular interactions, including hydrogen bonding. researchgate.net While direct studies on Schiff bases of this compound are not extensively documented in the reviewed literature, the principles governing the structure-property relationships in similar aniline derivatives suggest that its incorporation could lead to novel mesogenic materials. The interplay between the flexible hexyl group and the polarizable bromo-aromatic core is expected to influence the packing of the molecules and, consequently, their liquid crystalline behavior.

Catalysis and Ligand Design

The chemical structure of this compound makes it a valuable precursor in the design of ligands for transition metal catalysis and as an intermediate in the synthesis of catalysts.

Development of Multidentate Ligands for Transition Metal Catalysis

Schiff bases derived from this compound can act as multidentate ligands, capable of coordinating with various transition metal ions to form stable complexes. These complexes have potential applications in catalysis. The imine (-C=N-) linkage in the Schiff base, along with other donor atoms, can bind to a metal center, creating a catalytically active site. The electronic properties of the ligand, influenced by the bromo and hexyl substituents, can modulate the catalytic activity of the metal complex.

For example, Schiff base complexes derived from substituted anilines have been shown to be effective catalysts in various organic transformations. nih.gov The synthesis of a nickel(II) complex with a Schiff base ligand derived from 4-bromo-N-(pyridin-2-ylmethylidene)aniline demonstrates the ability of such compounds to form stable coordination complexes with transition metals. researchgate.net Although this example does not include the N-hexyl group, it highlights the potential of bromo-aniline derivatives in ligand design. The development of multidentate ligands from this compound could lead to new catalysts with tailored reactivity and selectivity for a range of chemical reactions.

Use as Intermediates in Catalyst Synthesis

This compound can serve as a key intermediate in the multi-step synthesis of more complex catalyst systems. The bromine atom on the aromatic ring is particularly useful as it allows for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. This enables the introduction of various organic moieties, which can be essential for creating a specific catalytic environment.

The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and its subsequent use in palladium-catalyzed Suzuki cross-coupling reactions illustrates the utility of bromoaniline derivatives as intermediates. nih.gov This approach allows for the construction of larger, more complex molecules that can act as ligands or catalysts themselves. The presence of the bromo group on the this compound molecule provides a reactive handle for chemists to build upon, making it a valuable starting material in the design and synthesis of novel catalytic systems.

Functionalized Polymers and Coatings

The properties of this compound also lend themselves to the development of functionalized polymers and coatings with specific applications in membrane technology and optics.

Application in Anion-Exchange Membranes

While direct applications of this compound in anion-exchange membranes (AEMs) are not prominently reported, its structural features suggest potential utility in this area. AEMs are polymeric membranes that are permeable to anions and are crucial components in various electrochemical devices, such as fuel cells and electrolyzers. The development of high-performance AEMs often involves the incorporation of specific functional groups into a polymer backbone.

The synthesis of AEMs can involve the functionalization of a pre-existing polymer or the polymerization of functionalized monomers. Bromoalkyl-functionalized polymers, for instance, have been used as precursors for AEMs, where the bromine is later substituted to introduce quaternary ammonium (B1175870) groups that facilitate anion transport. osti.gov The this compound molecule could potentially be incorporated into a polymer backbone, with the bromo group serving as a site for subsequent quaternization to create anion-exchange sites. Further research is needed to explore the viability of this approach and the resulting properties of such membranes.

Dye Chemistry and Advanced Pigments

This compound serves as a crucial intermediate in the synthesis of advanced colorants, particularly within the class of azo dyes. Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore responsible for their color. The synthesis of these dyes from precursors like this compound follows a well-established two-step reaction pathway involving diazotization and azo coupling. nih.govlongdom.org

The general process begins with the diazotization of the primary aromatic amine. nih.gov Although this compound is a secondary amine, the fundamental chemistry relies on the aromatic amine functionality, which is analogous to primary anilines like 4-bromoaniline (B143363) used extensively in dye synthesis. iiste.org In this first step, the amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. nih.gov

The second step is the diazo coupling reaction, where the unstable diazonium salt acts as an electrophile and reacts with a coupling component. nih.gov This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. nih.gov The selection of the coupling agent is critical as it significantly influences the final color and properties of the dye.

Research into related compounds, specifically 4-bromoaniline, provides significant insight into the types of complex dyes that can be synthesized. For instance, 4-bromoaniline is used as a starting component for producing a series of disazo disperse dyes. iiste.org In a representative synthesis, 4-bromoaniline is first diazotized and coupled with an intermediate like 3-aminophenol (B1664112). This initial product is then diazotized again and coupled with various aryl-amine or phenolic compounds to create a range of disazo dyes. iiste.org This methodology allows for the creation of larger, more complex dye molecules with specialized properties. The presence of the N-hexyl group in this compound would primarily influence the dye's solubility in organic solvents and its affinity for synthetic fibers, potentially enhancing fastness properties due to increased hydrophobicity. nih.gov

The resulting dyes often exhibit valuable characteristics for advanced applications. Dyes synthesized from a 4-bromoaniline core have shown excellent thermal stability and absorption in the near-infrared (NIR) region, making them suitable for use as organic photoconductors. iiste.org The performance of these dyes, particularly on synthetic textiles like polyester (B1180765) and nylon, is evaluated based on several fastness properties.

Detailed research findings on disazo disperse dyes derived from a 4-bromophenylazo intermediate highlight their high performance. These dyes demonstrate excellent sublimation and washing fastness, along with good rubbing and light fastness ratings, indicating their potential for commercial use in the textile industry. iiste.org

The table below summarizes the properties of a series of disazo disperse dyes synthesized from an intermediate derived from 4-bromoaniline, illustrating the types of advanced pigments that can be developed.

| Dye Designation | Coupling Component | Absorption Maxima (λmax) in DMF (nm) | Sublimation Fastness | Washing Fastness | Rubbing Fastness (Wet/Dry) |

| 5a | 1,3-dihydroxybenzene | 772 | 5 | 5 | 3/4 |

| 5b | 1-naphthol | 778 | 5 | 5 | 4 |

| 5c | 1,4-dihydroxybenzene | 786 | 5 | 5 | 4 |

| 5d | 3-chloroaniline | 580 | 5 | 5 | 3/4 |

| 5e | 3-aminophenol | 573 | 5 | 5 | 4 |

| 5f | 2-aminonitrile | 780 | 5 | 5 | 4 |

Data sourced from research on disazo dyes derived from 4-bromoaniline and 3-aminophenol intermediates. iiste.org

The large molecular size and polarity of these disazo structures contribute to their high sublimation fastness. iiste.org The presence of the bromine atom in the molecular backbone can also enhance the stability and color properties of the final dye. iiste.org These findings underscore the role of this compound as a valuable precursor for creating high-performance dyes for specialized applications in materials science and textiles.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework by probing the magnetic properties of atomic nuclei.

For the precursor, 4-bromoaniline (B143363), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. The protons ortho to the amino group appear at approximately 6.54 ppm, while those ortho to the bromine atom are found at around 7.21 ppm. chemicalbook.com The integration of these signals confirms the presence of four aromatic protons. In the ¹³C NMR spectrum of 4-bromoaniline, characteristic chemical shifts are observed for the carbon atoms of the benzene (B151609) ring, including the carbon atom bonded to the bromine. rsc.org

Upon N-alkylation to form a compound like 4-bromo-N-hexylaniline, new signals corresponding to the hexyl group would appear in the ¹H NMR spectrum. These would include a triplet for the terminal methyl group, a series of multiplets for the methylene (B1212753) groups, and a triplet for the methylene group directly attached to the nitrogen atom, which would be shifted downfield due to the deshielding effect of the nitrogen. Similarly, the ¹³C NMR spectrum would show additional peaks corresponding to the six carbon atoms of the hexyl chain.

In a study on the synthesis of 4-bromo-4'-chloro benzylidene aniline (B41778), ¹H and ¹³C NMR were used to confirm the structure of the synthesized compound. researchgate.netnih.gov This demonstrates the routine application of NMR for the structural verification of aniline derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Bromoaniline

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.54 | Doublet | Protons ortho to -NH₂ |

| ¹H | ~7.21 | Doublet | Protons ortho to -Br |

| ¹³C | Varies | Singlet | Aromatic carbons |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for tracing the mechanistic pathways of chemical reactions, including the N-alkylation of anilines to form products like this compound. By monitoring the reaction mixture over time, it is possible to identify reactants, intermediates, products, and byproducts, and to determine their concentrations.

For instance, in the study of N- versus O-alkylation of ambident anions, NMR techniques such as HSQC, HMBC, and ROESY are employed to definitively establish the site of alkylation. nih.gov These 2D NMR experiments provide through-bond and through-space correlation information that can distinguish between N- and O-alkylated products.

In the context of synthesizing this compound from 4-bromoaniline and a hexyl halide, in-situ NMR monitoring could be used to follow the disappearance of the starting materials and the appearance of the product. researchgate.net This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, kinetic studies using NMR can provide insights into the reaction order and activation energy, contributing to a deeper understanding of the reaction mechanism.

A study on the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one highlights the role of light and an ammonium (B1175870) bromide additive in the reaction mechanism. nih.gov Control experiments monitored by techniques that could include NMR demonstrated that both light and the additive were essential for the reaction to proceed efficiently. nih.gov Such experiments are crucial for elucidating the roles of various components in a reaction system.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like anilines and their derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by two mass units of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Studies on halogenated anilines have utilized high-resolution mass spectrometry to identify various products, demonstrating the utility of this technique in analyzing complex mixtures of aniline derivatives. nih.gov Furthermore, the protonation of aniline and its tautomers has been studied using ESI-MS, providing insights into the ionization behavior of these compounds. nih.gov Data for the related compound 4-hexylaniline (B1328933) shows that it has been analyzed by ESI+, further supporting the applicability of this technique. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Macrocycle Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of large molecules, including synthetic polymers and macrocycles. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

While there are no specific reports on the use of MALDI-TOF-MS for the characterization of macrocycles derived from this compound, the technique is broadly applicable to such compounds. If this compound were used as a building block in the synthesis of a macrocycle, MALDI-TOF-MS could be employed to determine the molecular weight of the resulting large structure. This would confirm the successful formation of the desired macrocycle and could also reveal the presence of oligomeric species.

Reviews on the applications of MALDI-TOF-MS highlight its importance in the characterization of synthetic polymers and small organic compounds, underscoring its versatility. researchgate.netdntb.gov.ua The choice of matrix and sample preparation methods are critical for obtaining high-quality spectra. researchgate.net

X-Ray Crystallography

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, it is possible to determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not described in the searched literature, the structures of closely related compounds provide valuable insights into the expected molecular geometry and packing. The crystal structure of the precursor, p-bromoaniline, has been determined from X-ray powder diffraction data. researchgate.net The structure reveals flat molecules that form zigzag chains, held together by weak van der Waals interactions. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| 4-bromo-4'-chloro benzylidene aniline |

| 4-hexylaniline |

Spectroelectrochemical Methods

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information about the changes in a molecule's electronic structure as it undergoes redox reactions. nih.gov This suite of methods is particularly powerful for characterizing conductive polymers and other electroactive materials derived from aniline precursors. nih.govmdpi.com

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is used to probe the electronic transitions in a molecule. In the context of polymers derived from N-alkylanilines, this technique reveals how the electronic structure changes with the polymer's oxidation state. nih.gov For polyaniline (PANI) and its derivatives, distinct absorption bands correspond to different electronic states. mdpi.com

The emeraldine (B8112657) salt form of PANI, which is the conductive state, typically shows characteristic absorbance peaks between 320–360 nm (π–π* transition), around 400 nm (polaron–π* transition), and between 700–750 nm (polaron–π transition). mdpi.com As the applied potential is changed, the polymer can be switched between its different redox forms (leucoemeraldine, emeraldine, and pernigraniline), leading to dramatic changes in the UV-Vis-NIR spectrum. researchgate.net For instance, during the electropolymerization of aniline, the growth of an absorption maximum around 640 nm is observed, which can shift to longer wavelengths depending on the polymerization conditions and the presence of dopants. nih.gov This technique is invaluable for studying the optoelectronic and electrochromic properties of materials derived from this compound.

Table 2: Characteristic UV-Vis Absorption Bands for Polyaniline (PANI) Forms

| PANI Form | Transition | Typical Wavelength Range (nm) |

|---|---|---|

| Emeraldine Salt | π–π* | 320–360 |

| Emeraldine Salt | Polaron–π* | ~400 |

| Emeraldine Salt | Polaron–π | 700–750 |

Source: mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (open-shell systems), such as radicals or certain metal ions. mdpi.com It is highly effective for studying the formation of polarons (radical cations) in conductive polymers like polyaniline during electrochemical doping. nih.gov

When aniline derivatives are electrochemically oxidized, unpaired electrons are generated along the polymer backbone, giving rise to an EPR signal. nih.gov The characteristics of this signal, including its g-factor, linewidth (ΔBpp), and intensity, provide a wealth of information. mdpi.com The g-factor is characteristic of a specific paramagnetic center, while the signal intensity is proportional to the concentration of unpaired spins. mdpi.com EPR spectroscopy can be used to monitor the generation and stability of these radical species in real-time during electrochemical processes, offering critical insights into the doping mechanisms and the nature of charge carriers in materials synthesized from this compound. nih.gov

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques for investigating the redox properties of molecules. ossila.comwikipedia.org They are widely used to study the oxidation and reduction processes of aniline derivatives and their corresponding polymers. researchgate.netmdpi.com

In a typical CV experiment, the potential is swept linearly in both forward and reverse directions, and the resulting current is measured. ossila.com The resulting voltammogram provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the generated species. ossila.com For copolymers of aniline and o-bromoaniline, CV studies show distinct redox peaks corresponding to the transformation between different oxidation states of the polymer. researchgate.net The presence of the bromine substituent can influence the redox potentials due to its electronic effects. researchgate.net

DPV is a more sensitive technique that minimizes the background charging current, resulting in peak-shaped voltammograms where the peak height is proportional to the concentration of the analyte. wikipedia.orgopenaccesspub.orgpineresearch.com This method allows for the precise determination of redox potentials and can be used to study species at very low concentrations. wikipedia.org For aniline derivatives, DPV can elucidate complex reaction mechanisms involving coupled chemical reactions following the initial electron transfer. mdpi.com

Table 3: Comparison of CV and DPV Techniques

| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |

|---|---|---|

| Waveform | Linear potential sweep (forward and reverse) | Small pulses superimposed on a linear or staircase ramp |

| Output | Duck-shaped plot of current vs. potential | Peak-shaped plot of differential current vs. potential |

| Primary Use | Investigating redox potentials, reversibility, kinetics | Quantitative analysis, high sensitivity measurements |

| Sensitivity | Lower | Higher (detection limits ~10⁻⁸ M) |

Future Research Directions and Outlook for 4 Bromo N Hexylaniline

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-bromo-N-hexylaniline, future research will likely focus on moving beyond traditional multi-step procedures, which may involve protecting groups and harsh reagents, towards more streamlined and sustainable processes.

Key research objectives in this area include:

Catalytic N-Alkylation: Investigating transition-metal-catalyzed (e.g., Palladium, Copper, or Nickel) N-alkylation of 4-bromoaniline (B143363) with hexyl halides or other hexylating agents. These methods can offer high yields and selectivity under milder conditions compared to classical approaches.

Green Chemistry Principles: Employing eco-friendly solvents, such as 2-methyltetrahydrofuran (2-MeTHF) instead of traditional chlorinated solvents, and exploring solvent-free reaction conditions. chemicalbook.com The use of renewable starting materials and energy-efficient reaction technologies (e.g., microwave or flow chemistry) will also be crucial.

Atom Economy: Developing synthetic pathways that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Feature | Traditional Route (e.g., Reductive Amination followed by Bromination) | Future Catalytic Route (e.g., Buchwald-Hartwig Amination) |

|---|---|---|

| Starting Materials | 4-bromoaniline, hexanal (B45976), reducing agent (e.g., NaBH₃CN) | 1-bromohexane (B126081), 4-bromoaniline |

| Catalyst | None | Palladium or Copper catalyst with a specific ligand |

| Solvent | Methanol, Dichloromethane | Toluene, Dioxane, or greener alternatives |

| Reaction Steps | Typically 2 steps with intermediate isolation | 1 step |

| Waste Generation | Stoichiometric inorganic salts | Catalytic amounts of waste, solvent |

| Efficiency | Moderate to good yields | Potentially higher yields and atom economy |

| Sustainability | Lower | Higher |

Design and Synthesis of Advanced Derivatives for Specific Optoelectronic Functions

This compound serves as an excellent scaffold for creating novel organic materials with tailored electronic and optical properties. The bromine atom is a versatile functional group that can be readily converted into other groups through various cross-coupling reactions, making it a key site for molecular engineering.

Future research in this domain will focus on:

Cross-Coupling Reactions: Utilizing the C-Br bond for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the attachment of a wide array of functional moieties, such as aromatic rings, chromophores, and electron-donating or -withdrawing groups.

Conjugated Materials: Synthesizing extended π-conjugated systems based on the this compound core. The N-hexylaniline unit can act as a strong electron-donating group, which is beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The hexyl group enhances solubility, which is critical for solution-based processing of these materials.

Schiff Base Derivatives: Reacting this compound with various aldehydes to form Schiff bases (imines). nih.gov These compounds are known for their interesting liquid crystalline, photochromic, and coordination properties.

Table 2: Proposed Advanced Derivatives of this compound for Optoelectronic Applications

| Derivative Type | Synthetic Strategy | Target Application | Key Function of this compound Moiety |

|---|---|---|---|

| Triarylamine Derivatives | Buchwald-Hartwig coupling with diarylamines | Hole Transport Layer (HTL) in OLEDs/Perovskite Solar Cells | Core structure, electron-donating nature, solubility |

| Donor-Acceptor Molecules | Suzuki/Stille coupling with electron-accepting units (e.g., benzothiadiazole) | Active layer in Organic Photovoltaics (OPVs) | Electron-donating segment, solubility enhancement |

| Stilbene Derivatives | Heck coupling with styrene derivatives | Organic scintillators, fluorescent dyes | Core scaffold, tuning electronic properties |

| Poly(aniline) Precursors | Oxidative polymerization after modification of the bromo-group | Conductive polymers, electrochromic materials | Monomer unit providing processability |

Deeper Mechanistic Understanding of Complex Catalytic Transformations

While cross-coupling reactions are well-established, a deeper understanding of the reaction mechanisms involving substrates like this compound can lead to the development of more efficient and selective catalysts. The interplay between the N-hexyl group and the aniline (B41778) nitrogen can influence the electronic and steric environment of the molecule, potentially affecting catalyst activity and stability.

Future research should prioritize:

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the rate-determining steps of catalytic cycles.

In-Situ Spectroscopy: Utilizing techniques like in-situ NMR, IR, and UV-Vis spectroscopy to identify and characterize reaction intermediates and catalyst resting states.

Catalyst Deactivation Pathways: Investigating how catalysts deactivate in the presence of N-alkylanilines and developing strategies to mitigate these processes, leading to more robust and long-lasting catalytic systems.

Integration into Next-Generation Supramolecular and Polymeric Systems

The structure of this compound makes it an attractive building block for creating complex, functional architectures such as supramolecular assemblies and polymers. The combination of a rigid aromatic core and a flexible alkyl chain can be exploited to direct self-assembly processes.

Promising research directions include:

Liquid Crystals: The anisometric shape of derivatives made from this compound is conducive to the formation of liquid crystalline phases. The hexyl chain can promote mesomorphism, and further molecular engineering could lead to materials for display technologies and sensors.

Functional Polymers: Using this compound as a monomer or a precursor to a monomer for polymerization. For instance, converting the bromine to a boronic ester would allow its use in Suzuki polycondensation to create conjugated polymers with high solubility and processability.

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound derivatives to form ordered monolayers on surfaces, which could be used to modify electrode interfaces in electronic devices.

Table 3: Potential Supramolecular and Polymeric Systems Incorporating this compound

| System Type | Design Principle | Potential Function | Role of the Hexyl Group |

|---|---|---|---|

| Thermotropic Liquid Crystals | Elongated molecular shape (e.g., via Schiff base formation) | Optical switching, displays | Induces/stabilizes mesophases, lowers melting point |

| Conjugated Polymers | Suzuki or Stille polycondensation | Organic electronics, sensors | Ensures solubility and processability of the polymer backbone |

| Self-Healing Materials | Incorporation into polymers with reversible bonds (e.g., hydrogen bonds) | Damage repair, extended material lifetime | Provides chain mobility and flexibility |

| Porous Organic Frameworks | Use as a functionalized linker in framework synthesis | Gas storage, catalysis | Modulates pore environment and framework solubility |

Synergistic Development with Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool for accelerating materials discovery by predicting molecular properties before synthesis. alliedacademies.org A synergistic approach combining theoretical calculations with experimental work will be vital for unlocking the full potential of this compound and its derivatives.

Future efforts should integrate:

DFT Calculations: Using Density Functional Theory (DFT) to predict the geometric and electronic structures, HOMO/LUMO energy levels, and absorption/emission spectra of novel derivatives. This allows for the pre-screening of candidates for specific optoelectronic applications. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the self-assembly behavior of this compound-based molecules to predict their organization in supramolecular structures or the morphology of polymer films.

Reaction Mechanism Modeling: Computing the energy profiles of catalytic reaction pathways to validate experimental findings and provide insights that can guide the design of improved catalysts. mdpi.com This predictive capability can significantly reduce the experimental effort required to optimize synthetic routes. alliedacademies.org

By leveraging computational tools, researchers can move towards a more rational, predictive design of materials, saving time and resources while uncovering novel functionalities.

Q & A

Q. What synthetic routes are available for 4-bromo-N-hexylaniline, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-bromoaniline reacts with 1-bromohexane in the presence of a base (e.g., K₂CO₃) under reflux. Catalysts like tetrabutylammonium bromide may enhance alkylation efficiency. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC. Purity is confirmed via melting point analysis (compare with literature) and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ ~6.5–7.5 ppm) and hexyl chain signals (δ ~0.8–1.6 ppm). ¹³C DEPT-135 confirms methylene/methyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~286–288 for C₁₂H₁₈BrN).